N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide
Description
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a thiophen-2-yl moiety at position 2. The pyrazole ring is linked via an ethyl chain to a furan-2-carboxamide group. While direct pharmacological data for this compound are absent in the provided evidence, structural analogs highlight the importance of pyrazole, thiophene, and furan motifs in antimicrobial and antiparasitic activities .
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-17(15-3-1-9-22-15)18-7-8-20-14(12-5-6-12)11-13(19-20)16-4-2-10-23-16/h1-4,9-12H,5-8H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZGYHNTMPNOTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Cyclopropyl Group Addition: The cyclopropyl group is added through a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.
Furan Ring Formation: The furan ring is formed through a cyclization reaction involving a suitable diene and a dienophile.
Amide Bond Formation: Finally, the furan-2-carboxylic acid is coupled with the pyrazole-thiophene intermediate using a coupling reagent such as EDCI or DCC to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and pyrazole rings.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide, or potassium permanganate under acidic or basic conditions.
Reduction: LAH, NaBH4, or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products Formed
Oxidation: Sulfoxides or sulfones from the thiophene ring, and epoxides or ketones from the furan ring.
Reduction: Alcohols or amines from the reduction of carbonyl or nitro groups.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and other bioactive compounds.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Derivatives with Nitro and Thiophene Substituents
Compound 21 (N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide)
- Key Substituents: Nitro (NO₂) at pyrazole position 4, ethyl-thiophene-carbamoyl group.
- Properties: Molecular weight ≈ 278.23 g/mol (C₁₀H₁₀N₄O₄), melting point 297°C, IR peaks for NO₂ (1520 cm⁻¹) and C=O (1680 cm⁻¹) .
- Activity: Demonstrated trypanocidal activity, likely due to the electron-withdrawing nitro group enhancing reactivity .
Comparison :
- The target compound lacks the nitro group but includes a cyclopropyl substituent, which may enhance metabolic stability due to reduced electrophilicity.
Furan Carboxamide Derivatives
N-cyclohexyl-5-nitrofuran-2-carboxamide (22a)
Comparison :
- The target compound’s furan-2-carboxamide lacks a nitro group, likely shifting its mechanism away from redox-mediated toxicity.
- The ethyl-pyrazole linker in the target compound may improve membrane permeability compared to 22a’s cyclohexyl group.
Thiophene-Containing Quinolones
N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]piperazinyl Quinolones
Comparison :
- The target compound’s thiophen-2-yl group may similarly enhance target binding but lacks the quinolone scaffold’s DNA-intercalating properties.
Data Table: Structural and Functional Comparisons
Research Implications and Limitations
- Structural Advantages : The cyclopropyl group in the target compound may confer steric protection against enzymatic degradation compared to ethyl or nitro substituents in analogs .
- Knowledge Gaps: Direct biological data for the target compound are absent; activity must be inferred from structural analogs.
- Synthetic Challenges : The ethyl-pyrazole linker in the target compound requires multi-step synthesis, as seen in ’s method for related pyrazole-acetamides .
Biological Activity
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Molecular Characteristics
- Chemical Formula : C17H17N3OS
- Molecular Weight : 343.46 g/mol
- IUPAC Name : this compound
Structural Representation
The compound features a furan ring connected to a pyrazole moiety, which is further substituted with a cyclopropyl and thiophene group. This unique structure contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.
Case Studies and Findings
-
Cytotoxicity Assays :
- The compound demonstrated significant cytotoxic effects on human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines.
- IC50 values for MCF-7 cells were reported at approximately 0.65 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin.
- Mechanism of Action :
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition Studies :
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for certain enzymes involved in cancer progression:
- Topoisomerase Inhibition :
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
